3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide -

3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide

Catalog Number: EVT-3850338
CAS Number:
Molecular Formula: C22H22N2O2S2
Molecular Weight: 410.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid

  • Compound Description: This compound is a rhodanine-3-acetic acid derivative synthesized and evaluated as a potential antifungal agent. It demonstrated strong antifungal activity against Candida tropicalis 156, Candida krusei E 28, Candida glabrata 20/I, and Trichosporon asahii 1188. []
  • Relevance: This compound shares the core 4-oxo-2-thioxo-1,3-thiazolidine (rhodanine) ring system with the target compound, 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. The key structural difference lies in the substituent at the 3-position of the rhodanine ring. While the target compound has a propanamide chain, this related compound has an acetic acid group. []

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Compound Description: This compound is a 1,3-thiazolidin-4-one derivative whose crystal structure was studied. It exhibits disorder in the thiazolidine ring and forms a three-dimensional network through N—H⋯N, C—H⋯O hydrogen bonds, and C—H⋯Cl interactions. []
  • Relevance: This compound shares the 1,3-thiazolidin-4-one ring system with 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. Both compounds feature an aromatic substituent at the 2-position of the ring. The key differences lie in the substituent at the 3-position and the presence of a thioxo group at the 2-position of the thiazolidine ring in the target compound. []

N-[2-(2,4-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c)

  • Compound Description: This compound, a 1,3-thiazolidin-4-one derivative, was synthesized and displayed significant in vitro and in vivo anticancer activity against Dalton's lymphoma ascites (DLA). It exhibited low toxicity and promising therapeutic potential. [, ]
  • Relevance: This compound shares the 1,3-thiazolidin-4-one core with the target compound, 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. Both feature an aromatic group substituted at the 2-position. The differences lie in the specific aromatic substituent, the presence of a thioxo group at the 2-position of the thiazolidine ring, and the propanamide chain at the 3-position in the target compound. [, ]

N-[5-Methyl-2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (4g)

  • Compound Description: This compound, also a 1,3-thiazolidin-4-one derivative, demonstrated significant in vitro anticancer activity against Dalton's lymphoma ascites (DLA) cells. [, ]
  • Relevance: Like 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide, this compound contains the 1,3-thiazolidin-4-one core structure. They both feature an aromatic ring at the 2-position of the thiazolidine ring. The key differences lie in the specific aromatic substituent, the presence of a thioxo group at the 2-position, and the propanamide chain at the 3-position in the target compound. [, ]

N-[2-(2,3-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4b)

  • Compound Description: This compound, another 1,3-thiazolidin-4-one analog, exhibited significant in vitro anticancer activity against Dalton's lymphoma ascites (DLA) cells and showed potential for further in vivo studies. [, ]
  • Relevance: Similar to the target compound 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide, this compound possesses the core 1,3-thiazolidin-4-one structure and an aromatic substituent at the 2-position of the ring. The differentiating factors include the specific aromatic substituent, the thioxo group at the 2-position, and the propanamide chain at the 3-position found in the target compound. [, ]

3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (XC-3-2-FE-2-TO-1,3T-4-OH)

  • Compound Description: This compound is a rhodanine derivative that was used to develop a clathrate with β-cyclodextrin (CD) to improve its solubility and bioavailability. []
  • Relevance: This compound shares the 4-oxo-2-thioxo-1,3-thiazolidine (rhodanine) ring system with 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide and also possesses a 2-phenylethyl substituent at the 3-position. The difference lies in the presence of a 5-(4-methylbenzylidene) substituent in the target compound, which is absent in this related compound. []

N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Compound Description: This compound is a 1,3-thiazolidin-4-one derivative whose crystal structure was studied. It displays disorder in the thiazolidine ring and utilizes N—H⋯N and C—H⋯O hydrogen bonds to create a three-dimensional network. Additionally, π–π stacking interactions are observed between the pyridine and benzene rings. []

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: The crystal structure of this 1,3-thiazolidin-4-one derivative has been determined. It features a twisted 1,3-thiazolidine ring and a disordered CF3 group. The molecule forms a three-dimensional network through N—H⋯O hydrogen bonds, along with weak C—H⋯O hydrogen bonds and C—H⋯π interactions. []
  • Relevance: This compound and 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide share the 1,3-thiazolidin-4-one core structure and both have aromatic substituents at the 2-position. The differences lie in the specific aromatic substituent at the 2-position, the presence of a thioxo group at the 2-position of the thiazolidin ring, and the substituent at the 3-position, which is a propanamide chain in the target compound. []

N-[5-Methyl-2-(2-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Monohydrate

  • Compound Description: The crystal structure of this chiral 1,3-thiazolidin-4-one derivative was investigated, revealing disorder in the methyl and carbonyl groups attached to the stereogenic center. The molecule forms a three-dimensional supramolecular network through intermolecular N—H⋯O, O—H⋯O, and O—H⋯N hydrogen bonds. π–π stacking interactions are observed between the pyridine rings. []

5-Arylidene-3-(Arylmethyl)Aminobutyl-2-thioxo-1,3-thiazolidine-4-ones

  • Compound Description: This series of compounds represents a group of 5-arylidene-2-thioxo-1,3-thiazolidine-4-one derivatives designed and synthesized as potential inhibitors of protein kinases DYRK1A and GSK3alpha/beta. []
  • Relevance: This group of compounds shares the core 5-arylidene-2-thioxo-1,3-thiazolidine-4-one structure with 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. The main difference lies in the substituent at the 3-position of the thiazolidine ring, where the target compound has a propanamide chain, and these related compounds have a (arylmethyl)aminobutyl chain. []

2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted Thiazolidin-5-yl)acetic Acid Derivatives

  • Compound Description: This series of thiazolidin-4-one derivatives was synthesized via microwave irradiation and evaluated for anti-inflammatory activity. The compounds showed promising results in both in vitro and in vivo models, with some derivatives demonstrating superior efficacy compared to diclofenac. Importantly, they exhibited a favorable gastrointestinal safety profile. []
  • Relevance: These compounds share the 1,3-thiazolidin-4-one core with the target compound, 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. Both groups have diverse substituents at the 2-position of the thiazolidine ring. The key differences lie in the presence of a thioxo group at the 2-position and the specific substituents at the 3- and 5-positions in the target compound, which are not present in this series of compounds. []

(E)-{3-[5-(4-tert-Butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic Acid} (BG-323)

  • Compound Description: This compound is a 2-thioxothiazolidin-4-one derivative that exhibits potent antiviral activity against flaviviruses, including dengue virus, West Nile virus, and yellow fever virus. It inhibits the GTP-binding and guanylyltransferase activities of the flavivirus RNA capping enzyme. []
  • Relevance: BG-323 shares the 4-oxo-2-thioxo-1,3-thiazolidine (rhodanine) ring system with 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide. Both compounds also possess an arylidene group at the 5-position of the rhodanine ring. The difference lies in the substituent at the 3-position, where the target compound has a propanamide chain, and BG-323 has a propanoic acid group. []
  • Compound Description: This series of celecoxib derivatives, incorporating a thiazolidin-4-one moiety, was synthesized and screened for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Some of these derivatives showed promising results in these assays. []

Properties

Product Name

3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide

IUPAC Name

3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide

Molecular Formula

C22H22N2O2S2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C22H22N2O2S2/c1-16-7-9-18(10-8-16)15-19-21(26)24(22(27)28-19)14-12-20(25)23-13-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,25)/b19-15-

InChI Key

FFUUEUNJLVECFU-CYVLTUHYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.